methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral amino acid ester derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester at the carboxyl terminus. This compound is structurally characterized by:
- Stereochemistry: The (2R) configuration at the α-carbon, critical for applications in asymmetric synthesis and peptide chemistry.
- Functional groups: The Boc group enhances solubility in organic solvents and protects the amino group during synthetic processes, while the methyl ester facilitates selective deprotection under mild conditions.
- Applications: Primarily used as an intermediate in pharmaceutical research, particularly for synthesizing enantiomerically pure peptides or small-molecule drugs .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZPQBRSIZDHQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes . The use of flow microreactors also allows for better scalability and sustainability in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate but differ in substituents, stereochemistry, or chain length, leading to distinct properties and applications.
Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate
- Key differences: Substituent: A 4-iodo group on the butanoate chain. Stereochemistry: (S)-configuration at the α-carbon vs. (R) in the target compound. Molecular weight: 343.16 g/mol (vs. ~231 g/mol for unsubstituted analogs), due to the iodine atom .
- Properties: Optical rotation: [α] = +21.9° (CHCl₃), indicating pronounced chirality. Stability: Requires storage at 2–8°C to prevent decomposition. Applications: The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for radiopharmaceutical synthesis .
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}pentanoate
- Key differences: Chain length: Pentanoate (5-carbon backbone) vs. butanoate (4-carbon). Molecular weight: 231.29 g/mol, lower than the iodinated analog but higher than the hypothetical butanoate derivative .
- Properties: Solubility: Compatible with common organic solvents (e.g., DMSO, ethanol). Storage: Stable at 2–8°C, similar to other Boc-protected esters. Applications: Used in peptide elongation due to its extended hydrophobic chain, which influences secondary structure formation in synthetic peptides .
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid
- Key differences :
- Properties :
Comparative Data Table
Research Implications
- Stereochemical impact: The (R)-configuration in the target compound and its pentanoate analog enhances compatibility with L-amino acid-based peptide systems, whereas the (S)-iodinated derivative serves orthogonal purposes .
- Substituent effects : Electron-withdrawing groups (e.g., iodine) increase electrophilicity, enabling nucleophilic substitutions, while alkyl chains (e.g., 3-methyl) influence steric hindrance and solubility .
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